molecular formula C9H10ClN3O3 B3120390 2-Chloro-6-morpholinopyrimidine-4-carboxylic acid CAS No. 263270-40-2

2-Chloro-6-morpholinopyrimidine-4-carboxylic acid

Cat. No.: B3120390
CAS No.: 263270-40-2
M. Wt: 243.65 g/mol
InChI Key: XKIPJVVPJNLVBS-UHFFFAOYSA-N
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Description

2-Chloro-6-morpholinopyrimidine-4-carboxylic acid (CAS 263270-40-2) is a chemical compound with the molecular formula C9H10ClN3O3 . It is offered with a high purity of 95% for research applications . This compound features a pyrimidine core, a common scaffold in medicinal chemistry, which is functionalized with both a carboxylic acid group and a morpholino ring. These functional groups make it a versatile building block or intermediate in organic synthesis and drug discovery efforts. The chloro and carboxylic acid substituents are common handles for further chemical transformations, such as cross-coupling reactions or amide bond formations, allowing researchers to create a diverse array of derivatives. The morpholino group is a feature found in many biologically active molecules and can influence the pharmacokinetic properties of a compound. Researchers are advised to handle this material with appropriate safety precautions, including wearing protective glasses, gloves, and clothing to avoid skin contact . This product is intended for Research Use Only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-morpholin-4-ylpyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O3/c10-9-11-6(8(14)15)5-7(12-9)13-1-3-16-4-2-13/h5H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIPJVVPJNLVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501209321
Record name 2-Chloro-6-(4-morpholinyl)-4-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263270-40-2
Record name 2-Chloro-6-(4-morpholinyl)-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263270-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(4-morpholinyl)-4-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-morpholinopyrimidine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring at the 2-position can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where morpholine displaces a leaving group (e.g., a halide) at the 6-position of the pyrimidine ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a nitrile group with a strong acid or base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-morpholinopyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 2-position can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the chloro group.

    Oxidation and Reduction Reactions: Products include alcohols, aldehydes, or ketones.

    Coupling Reactions: Products include biaryl compounds or other complex structures.

Scientific Research Applications

2-Chloro-6-morpholinopyrimidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings.

    Biological Research: It serves as a tool for studying biological processes and interactions at the molecular level.

    Chemical Synthesis: The compound is utilized in various synthetic pathways to create complex molecules for research and industrial purposes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-morpholinopyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, molecular properties, and applications of 2-Chloro-6-morpholinopyrimidine-4-carboxylic acid with analogous pyrimidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
This compound Cl (C2), morpholine (C6), COOH (C4) C₉H₁₀ClN₃O₃ ~243.65* Not provided Hypothesized use in drug design due to morpholine (solubility) and carboxylic acid (binding).
2-Chloro-6-methylpyrimidine-4-carboxylic acid () Cl (C2), methyl (C6), COOH (C4) C₆H₅ClN₂O₂ 172.57 89581-58-8 Agrochemical intermediates; methyl group may increase lipophilicity.
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid () Cl (C5), cyclopropyl (C2), hydroxyl (C6), COOH (C4) C₈H₇ClN₂O₃ 214.61 Not provided Potential antiviral/antibacterial applications; cyclopropyl enhances metabolic stability.
4-Chloro-6-methoxypyrimidin-2-amine–succinic acid () Cl (C4), methoxy (C6), NH₂ (C2); co-crystallized with succinic acid C₅H₆ClN₃O·C₄H₆O₄ 307.68 Not provided Co-crystal engineering for agrochemicals; hydrogen-bonded motifs improve crystal stability.
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid () Cl-phenyl (C2), methyl (C6), COOH (C4) C₁₂H₉ClN₂O₂ 248.67 1272301-61-7 Pharmaceutical intermediates; aromatic groups may enhance target affinity.
8-Chloro-4-(3-hydroxymethyl-phenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid () Cl (C8), morpholine (C2), hydroxymethyl-phenyl (C4), COOH (C6) C₂₀H₁₈ClN₃O₄ 399.83 1240123-06-1 Medicinal use (e.g., kinase inhibition); extended aromatic system improves potency.

Notes:

  • *Molecular weight calculated based on formula.
  • Carboxylic acid groups universally enable hydrogen bonding, critical for co-crystallization () or target interaction.

Structural and Functional Analysis

a) Substituent Effects

  • Morpholine vs. Methyl/Cyclopropyl : Morpholine’s oxygen and nitrogen atoms improve water solubility and pharmacokinetics compared to hydrophobic methyl or rigid cyclopropyl groups.
  • Chlorine Position: Chlorine at C2 (target compound) vs.

Biological Activity

2-Chloro-6-morpholinopyrimidine-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H9ClN2O2
  • Molecular Weight : 202.62 g/mol
  • CAS Number : 263270-40-2

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, enhancing its binding affinity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, revealing promising results.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.019 mg/mL
Bacillus subtilis0.039 mg/mL

These findings suggest that the compound disrupts bacterial cell wall synthesis or inhibits metabolic pathways critical for bacterial survival.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. It has been tested against various fungi, including Candida albicans.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.0048 mg/mL
Fusarium oxysporum0.056 mg/mL

The antifungal effects may be due to the compound's ability to compromise fungal cell membrane integrity or interfere with metabolic functions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research demonstrated its ability to induce apoptosis in cancer cells through modulation of apoptotic pathways.

Cell Lines Tested :

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The compound exhibited significant cytotoxicity at concentrations ranging from 10 µM to 50 µM, leading to increased apoptosis and reduced viability in treated cells.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in MDPI showed that this compound exhibited superior antibacterial effects compared to other derivatives tested, highlighting its potential as a lead compound for antibiotic development.
  • Anticancer Activity : Research conducted by PubChem indicated that treatment with this compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in cancer cell lines, suggesting a mechanism for its anticancer activity.
  • Mechanistic Insights : Further investigations have suggested that the compound may inhibit specific signaling pathways involved in cell proliferation and survival, particularly those associated with cancer progression.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-6-morpholinopyrimidine-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidine ring. A common approach includes:

Chlorination : Introduce chlorine at the 2-position using reagents like POCl₃ or SOCl₂ under reflux in anhydrous solvents (e.g., dichloromethane) .

Morpholine Substitution : Replace the 6-position leaving group (e.g., nitro or halogen) with morpholine via nucleophilic aromatic substitution (SNAr), requiring polar aprotic solvents (DMF or DMSO) and elevated temperatures (80–120°C) .

Carboxylation : Convert the 4-position to a carboxylic acid using carbonation reactions (e.g., CO₂ insertion) or oxidation of methyl/ethyl esters .
Optimization tips: Monitor reaction progress via TLC/HPLC, use catalytic bases (e.g., K₂CO₃) to enhance SNAr efficiency, and purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions and purity. Key signals include:
  • Morpholine protons: δ 3.6–3.8 ppm (multiplet, 8H).
  • Pyrimidine protons: δ 8.1–8.3 ppm (singlet, 1H) .
  • Purity Assessment : HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) or LC-MS to detect impurities (<1% threshold) .
  • Thermal Stability : TGA/DSC to assess decomposition temperatures (>200°C indicates suitability for high-temperature reactions) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-density distribution to identify reactive sites. The 2-chloro group is electrophilic (LUMO energy ≈ -1.2 eV), while the morpholine ring’s electron-donating nature stabilizes the transition state in SNAr reactions . Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants in DMSO at 100°C) .

Q. What strategies resolve contradictions in biological activity data across cell-based assays?

  • Methodological Answer :
  • Assay Standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic variability. For example, IC₅₀ discrepancies in kinase inhibition assays may arise from differential expression of off-target proteins .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to assess if metabolite interference affects activity .
  • Data Normalization : Report activity relative to positive controls (e.g., staurosporine for kinase assays) and account for solvent effects (DMSO ≤0.1%) .

Q. How to address spectral data contradictions during structural elucidation (e.g., unexpected 1H^1H-NMR splitting patterns)?

  • Methodological Answer :
  • Dynamic Effects : Investigate tautomerism using variable-temperature NMR (VT-NMR). For pyrimidines, enol-keto tautomerism can split signals (e.g., carboxylic acid proton at δ 12–14 ppm broadens at 50°C) .
  • Impurity Profiling : Use 2D NMR (COSY, HSQC) to distinguish coupling artifacts from genuine signals. X-ray crystallography provides definitive conformation proof .

Q. Designing SAR studies: How to systematically vary substituents to probe bioactivity?

  • Methodological Answer :
  • Substituent Libraries : Synthesize analogs with:
  • Morpholine replacements : Piperazine, thiomorpholine (vary electron density).
  • Chlorine analogs : Fluoro, bromo (assess steric/electronic effects).
  • Biological Testing : Screen against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate activity with computed parameters (e.g., LogP, polar surface area) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Waste Disposal : Quench reactive intermediates (e.g., chlorinated byproducts) with 10% sodium bicarbonate before disposal .
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-6-morpholinopyrimidine-4-carboxylic acid
Reactant of Route 2
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2-Chloro-6-morpholinopyrimidine-4-carboxylic acid

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